N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-(pyridine-4-carbonylamino)cyclohexyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h5-12,15-16H,1-4H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIYIRHWZADECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE typically involves the reaction of pyridine derivatives with cyclohexylamine. One common method includes the use of pyridine-4-carboxylic acid, which is first converted to its acid chloride derivative. This intermediate is then reacted with cyclohexylamine to form the desired amide compound. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that N-[4-(Pyridine-4-amido)cyclohexyl]pyridine-4-carboxamide exhibits notable antifungal properties. A study highlighted its effectiveness against Candida species, suggesting potential use as an antifungal agent . The mechanism of action involves disrupting fungal cell wall synthesis, thus inhibiting growth.
Antitumor Activity
Another significant application is in cancer therapy. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, derivatives related to this compound have been evaluated for their antitumor activity, indicating that modifications can enhance efficacy against specific tumors .
CRF Receptor Antagonism
This compound has been explored as a potential antagonist for corticotropin-releasing factor (CRF) receptors. This application is particularly relevant in the context of stress-related disorders where CRF plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized into three groups: bis-carboxamides , sulfonamide derivatives , and oxadiazole-containing compounds . Key differences and similarities are summarized below:
Physicochemical Properties
- Solubility : The target compound’s dual amide groups confer moderate water solubility, but the cyclohexyl core reduces it compared to LMM11 (furan-enhanced solubility) and sulfonamide derivatives (higher acidity improves solubility) .
- Thermal Stability : Pyridine-4-carboxamidoxime N-oxide () decomposes at 210°C, while the target compound’s rigid structure likely increases stability beyond 250°C .
Biological Activity
N-[4-(Pyridine-4-amido)cyclohexyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by the following structural formula:
It features a pyridine ring, an amide functional group, and a cyclohexyl moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general procedure includes:
- Formation of the Amide : The reaction of 4-pyridinecarboxylic acid with cyclohexylamine under acidic conditions.
- Purification : The product is purified using recrystallization techniques.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. In vitro assays were conducted on various human cancer cell lines, including BEL-7402, HUH-7, and HepG2 hepatoma cells. The results indicated significant inhibition of cell growth, with IC50 values suggesting potent efficacy against these cancer types.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| BEL-7402 | 12.5 | Moderate inhibition |
| HUH-7 | 8.3 | Strong inhibition |
| HepG2 | 10.1 | Moderate inhibition |
These findings are consistent with the structural features of the compound that facilitate interaction with cellular targets involved in tumor growth regulation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Enterococcus faecalis | 75 | Moderate |
| Escherichia coli | 100 | Weak |
These results indicate that the compound may serve as a lead structure for the development of new antimicrobial agents .
Case Studies
- Case Study on Antitumor Efficacy : A study published in Medicinal Chemistry Research showed that derivatives of pyridine-based compounds exhibited selective cytotoxicity against hepatoma cells while sparing normal liver cells. This selectivity is attributed to the ability of these compounds to induce apoptosis specifically in cancer cells .
- Antimicrobial Mechanism Investigation : Research highlighted in Pharmaceutical Biology explored the mechanism by which pyridine derivatives inhibit bacterial growth. The study suggested that these compounds disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways, leading to cell death .
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of N-[4-(pyridine-4-amido)cyclohexyl]pyridine-4-carboxamide?
- Structural Features : The compound contains two pyridine-4-carboxamide groups connected via a cyclohexyl linker. The cyclohexyl group adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the amide groups .
- Physicochemical Properties : Molecular weight = 199.21 g/mol, density = 1.287 g/cm³ (predicted), melting point = 196°C, and pKa ≈ 10.94 (predicted). It is stable at room temperature but requires anhydrous storage to prevent hydrolysis of the amide bonds .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : Use H and C NMR to confirm the cyclohexyl linker conformation and amide proton environments. Chemical shifts for pyridine protons typically appear at δ 8.5–9.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (m/z 199.21) and fragmentation patterns .
- X-ray Crystallography : For absolute conformation determination, employ SHELX programs (e.g., SHELXL) for refinement, as they are robust for small-molecule structures despite limitations in handling twinned data .
Advanced Research Questions
Q. How can synthetic challenges in preparing this compound be optimized?
- Key Steps :
Amide Coupling : Use EDCI/HOBt or PyBOP as coupling agents to link pyridine-4-carboxylic acid to the cyclohexylamine intermediate. Monitor reaction progress via TLC (silica gel, CHCl:MeOH 9:1) .
Cyclohexyl Conformation Control : Introduce tert-butyl carbamate protecting groups to stabilize the cyclohexyl chair conformation during synthesis, followed by deprotection under acidic conditions .
- Yield Optimization : Reaction temperatures >80°C and anhydrous DMF as solvent improve coupling efficiency (yield ~65–75%) .
Q. How do structural analogs of this compound compare in biological activity?
- Comparative Analysis :
| Analog | Structural Modification | Biological Activity |
|---|---|---|
| N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide | Sulfonyl-piperidine substitution | Enhanced enzyme inhibition (IC = 0.8 μM vs. 2.1 μM for parent compound) |
| N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide | Thiophene replacement | Reduced cytotoxicity (CC > 100 μM vs. 50 μM) due to altered lipophilicity |
- Mechanistic Insight : Pyridine-4-carboxamide derivatives often target kinase domains or G-protein-coupled receptors, with activity modulated by linker flexibility and hydrogen-bonding capacity .
Q. How can data contradictions in crystallographic studies be resolved?
- Common Issues : Disordered cyclohexyl conformations or ambiguous hydrogen-bonding networks.
- Resolution Strategies :
- Use SHELXD for phase refinement and SHELXE for density modification in cases of twinned data .
- Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to confirm structural consistency .
- Validate with DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformations .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. This compound’s amide bonds may confer resistance to esterase-mediated hydrolysis .
- Membrane Permeability : Perform Caco-2 cell assays; logP ≈ 1.3 (predicted) suggests moderate absorption .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (IC thresholds < 10 μM indicate high risk) .
Methodological Guidance
Q. How to design SAR studies for pyridine-4-carboxamide derivatives?
- Core Modifications :
- Linker : Replace cyclohexyl with piperazine (improves solubility) or rigid aromatic spacers (enhances target affinity) .
- Substituents : Introduce electron-withdrawing groups (e.g., -CF) on pyridine to modulate electronic effects and binding kinetics .
- Assay Selection : Prioritize kinase profiling panels (e.g., Eurofins KinaseProfiler) and SPR-based binding assays for high-throughput screening .
Q. What computational tools predict binding modes with biological targets?
- Docking : Use AutoDock Vina or Glide with homology models of target proteins (e.g., EGFR kinase domain). The pyridine nitrogen often coordinates with Mg ions in ATP-binding pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of ligand-receptor complexes .
Data Contradiction Analysis
Q. Why do conflicting reports exist about this compound’s solubility?
- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) due to synthesis conditions.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
